2,3,4-Trimethoxy-6-nitrobenzaldehyde

PET radiochemistry ¹⁸F-fluorination nucleophilic aromatic substitution

2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3, molecular formula C₁₀H₁₁NO₆, MW 241.20 g/mol) is a trisubstituted ortho-nitrobenzaldehyde bearing methoxy groups at the 2-, 3-, and 4-positions and a nitro group at the 6-position. It is classified as an electron-deficient aromatic aldehyde whose electrophilicity is enhanced synergistically by the electron-withdrawing nitro group and the electron-donating methoxy substituents.

Molecular Formula C10H11NO6
Molecular Weight 241.2 g/mol
CAS No. 52978-83-3
Cat. No. B1337607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxy-6-nitrobenzaldehyde
CAS52978-83-3
Molecular FormulaC10H11NO6
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC
InChIInChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3
InChIKeyBARDBXITMSPPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3): A Triply-Methoxylated ortho-Nitrobenzaldehyde for Radiochemical and Synthetic Applications


2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3, molecular formula C₁₀H₁₁NO₆, MW 241.20 g/mol) is a trisubstituted ortho-nitrobenzaldehyde bearing methoxy groups at the 2-, 3-, and 4-positions and a nitro group at the 6-position. It is classified as an electron-deficient aromatic aldehyde whose electrophilicity is enhanced synergistically by the electron-withdrawing nitro group and the electron-donating methoxy substituents [1]. This compound serves as a precursor for nucleophilic aromatic ¹⁸F-fluorination in the synthesis of PET radiotracers, where its substitution pattern yields a radiochemical fluorination efficiency that differs markedly from both its less- and more-highly methoxylated analogues [2].

Why 2,3,4-Trimethoxy-6-nitrobenzaldehyde Cannot Be Replaced by Generic Nitrobenzaldehyde Analogs in ¹⁸F-Fluorination


In nucleophilic aromatic ¹⁸F-fluorination, the radiochemical yield is exquisitely sensitive to the number and position of methoxy substituents. Adding a single extra methoxy group—moving from a dimethoxy to a trimethoxy precursor—can alter the maximum radiochemical yield by more than 65 percentage points, while progressing to a tetramethoxy analogue can cause a drop of over 40 percentage points [1]. The electrophilicity of the carbon bearing the leaving group, as quantified by its ¹³C NMR chemical shift, shows a strong linear correlation (R² = 0.89) with the initial reaction rate, meaning that even small positional changes in substitution alter the fundamental kinetics of the fluorination step [2]. Consequently, substituting one trimethoxy-6-nitrobenzaldehyde regioisomer for another, or swapping a dimethoxy or tetramethoxy congener, leads to radiochemical yields that are neither predictable by simple electron-donor counting nor acceptable for GMP-grade radiotracer production.

Quantitative Differentiation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3) Against Key Comparators


Maximum Radiochemical Yield in ¹⁸F-Fluorination: Trimethoxy vs. Tetramethoxy Analogue

In a systematic study of [¹⁸F]fluoride substitution across mono- to tetra-methoxylated ortho-nitrobenzaldehydes, 2,3,4-trimethoxy-6-nitrobenzaldehyde achieved a maximum radiochemical yield of 82%, nearly double the 48% observed for the more heavily methoxylated 2,3,4,5-tetramethoxy-6-nitrobenzaldehyde under identical reaction conditions [1]. This demonstrates that the trimethoxy substitution pattern occupies a non-obvious optimum: adding a fourth methoxy group does not further activate the ring but instead introduces competing side reactions—specifically demethylation and intramolecular redox processes—that erode product yield [1].

PET radiochemistry ¹⁸F-fluorination nucleophilic aromatic substitution

Radiochemical Yield vs. Commercial 6-Nitroveratraldehyde: Balancing Precursor Complexity and ¹⁸F-Incorporation Efficiency

The widely employed precursor 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde) delivers 89 ± 2% radiochemical yield under optimized conditions (20 mg precursor, 1 mL DMF, 140 °C, 10 min) [1]. The trimethoxy analogue yields 82% under the systematic screening conditions reported for the full series [2]. While 6-nitroveratraldehyde shows a ~7 percentage point yield advantage, 2,3,4-trimethoxy-6-nitrobenzaldehyde provides an additional methoxy group that can serve as a masked hydroxyl for downstream functionalization toward fluorinated amino acids requiring three oxygen-bearing positions, a structural requirement that the dimethoxy compound cannot fulfill.

PET tracer precursor 6-nitroveratraldehyde ¹⁸F-incorporation yield

Electrophilicity-Reactivity Correlation: ¹³C NMR Chemical Shift as a Predictor of Initial Fluorination Rate

The electrophilicity of the carbon atom bearing the nitro leaving group, expressed as its ¹³C NMR chemical shift, correlates with the initial fluorination rate (first minute of reaction) with an R² of 0.89 across a series of methoxy-substituted ortho-nitrobenzaldehydes [1]. This quantitative relationship allows ranking of precursor reactivity independent of competing side reactions, and provides a physicochemical basis for the observed yield optimum at the trimethoxy substitution level. The ¹³C shift of 2,3,4-trimethoxy-6-nitrobenzaldehyde can be measured and compared to that of other precursors to predict relative initial reactivity without performing full radiochemical syntheses.

electrophilicity ¹³C NMR structure-reactivity relationship

Purity and Batch Consistency: 2,3,4-Trimethoxy-6-nitrobenzaldehyde vs. Commercial 6-Nitroveratraldehyde

Commercially available 2,3,4-trimethoxy-6-nitrobenzaldehyde is routinely supplied at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the most common commercial grade of 6-nitroveratraldehyde is specified at >85.0% (GC) . This 12-percentage-point purity differential is significant for GMP radiopharmaceutical production, where precursor purity directly impacts final radiotracer purity, specific activity, and regulatory compliance.

purity quality control procurement specification

Synthetic Accessibility: Direct Nitration of 2,3,4-Trimethoxybenzaldehyde vs. Multi-Step Synthesis of Isomeric Analogues

The regioselective nitration of commercially available 2,3,4-trimethoxybenzaldehyde directly affords 2,3,4-trimethoxy-6-nitrobenzaldehyde, with the electron-donating methoxy groups directing nitration exclusively to the 6-position . Industrial processes report total yields of approximately 73% with purity above 99% achievable after optimization . This contrasts with isomeric trimethoxy-nitrobenzaldehydes such as 3,4,5-trimethoxy-2-nitrobenzaldehyde, which require different starting materials and multi-step sequences (e.g., methylation of gallic acid, formylation, then nitration) and are frequently reported with yields in the 60–68% range [1]. The direct and regioselective synthetic route to the 2,3,4-trimethoxy-6-nitro regioisomer translates to more predictable supply chains and typically lower cost per gram for procurement.

synthesis nitration regioselectivity procurement

1H NMR Diagnostic Window: Aldehydic Proton Chemical Shift Differentiates 2,3,4-Trimethoxy-6-nitrobenzaldehyde from Its Non-Nitrated Parent

The aldehydic proton of 2,3,4-trimethoxy-6-nitrobenzaldehyde resonates at δ 10.10 ppm in CDCl₃, deshielded relative to the aldehydic proton of the non-nitrated parent 2,3,4-trimethoxybenzaldehyde by the electron-withdrawing effect of the ortho-nitro group [1]. This provides a clear spectroscopic marker for identity confirmation and purity assessment by ¹H NMR, enabling rapid discrimination between the nitrated product and unreacted starting material in both in-process control and final product release testing.

1H NMR quality control structural confirmation

Best-Value Application Scenarios for 2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3) in Radiochemistry and Synthesis


Precursor for 6-[¹⁸F]Fluoro-2,3,4-trimethoxybenzaldehyde in Multi-Step Radiosynthesis of ¹⁸F-Labeled Aromatic Amino Acids

2,3,4-Trimethoxy-6-nitrobenzaldehyde is designed as a labelling precursor for synthesizing ¹⁸F-labeled aromatic amino acids such as 2-[¹⁸F]fluorotyrosine and [¹⁸F]FDOPA analogues. Its 82% maximum radiochemical yield in the initial fluorination step [1], combined with the presence of three masked hydroxyl groups (as methoxy ethers), makes it particularly suited for applications requiring a fully oxygenated aromatic ring in the final radiotracer, where dimethoxy precursors would necessitate additional functionalization.

Intermediate for Heterocyclic Compound Libraries via Nitro Group Transformation

Beyond radiochemistry, the compound's orthogonal functionality—aldehyde, nitro, and three methoxy groups—enables sequential chemoselective transformations. The nitro group can be reduced to an amine for amide coupling or diazotization, while the aldehyde participates in condensation, Wittig, or reductive amination reactions. The 97% commercial purity with batch QC documentation supports its use in medicinal chemistry programs where reproducible intermediate quality is essential for SAR studies.

Electrophilic Building Block for Nucleophilic Aromatic Substitution Method Development

Because the electrophilicity of the carbon bearing the nitro leaving group can be correlated with its ¹³C NMR chemical shift (R² = 0.89 for initial fluorination rate) [1], 2,3,4-trimethoxy-6-nitrobenzaldehyde serves as a benchmark substrate for developing and validating new SNAr methodologies. Its intermediate position in the methoxy series—more reactive than monomethoxy but less prone to side reactions than tetramethoxy analogues—makes it an informative model compound for studying the interplay between activation and degradation pathways.

Calibration Standard for HPLC and NMR Quality Control in PET Radiopharmacy

With well-characterized spectroscopic properties including the diagnostic aldehydic proton resonance at δ 10.10 ppm [1] and commercially available purity of 97% with HPLC, NMR, and GC batch data , this compound can serve as a non-radioactive reference standard for method development, system suitability testing, and retention-time marking in the HPLC analysis of ¹⁸F-labeled intermediates during GMP radiotracer production.

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